2-Fluoro-4-iodo-5-(methoxymethoxy)pyridine

CAS No.: 1034467-27-0

Cat. No.: VC2702861

Molecular Formula: C7H7FINO2

Molecular Weight: 283.04 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1034467-27-0 |

|---|---|

| Molecular Formula | C7H7FINO2 |

| Molecular Weight | 283.04 g/mol |

| IUPAC Name | 2-fluoro-4-iodo-5-(methoxymethoxy)pyridine |

| Standard InChI | InChI=1S/C7H7FINO2/c1-11-4-12-6-3-10-7(8)2-5(6)9/h2-3H,4H2,1H3 |

| Standard InChI Key | DPHOQZPEXMFCGW-UHFFFAOYSA-N |

| SMILES | COCOC1=CN=C(C=C1I)F |

| Canonical SMILES | COCOC1=CN=C(C=C1I)F |

Introduction

Chemical Identity and Structure

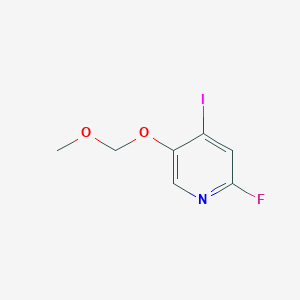

2-Fluoro-4-iodo-5-(methoxymethoxy)pyridine is a pyridine derivative with the molecular formula C7H7FINO2 and a molecular weight of 283.04 g/mol. Its structure consists of a pyridine ring with four substituents: a fluorine atom at position 2, an iodine atom at position 4, and a methoxymethoxy group at position 5 . The compound's IUPAC name is 2-fluoro-4-iodo-5-(methoxymethoxy)pyridine, which directly describes its structure.

The chemical identity can be represented through various standardized notations:

Chemical Identifiers

Table 1: Chemical Identifiers of 2-Fluoro-4-iodo-5-(methoxymethoxy)pyridine

| Identifier Type | Value |

|---|---|

| CAS Number | 1034467-27-0 |

| Molecular Formula | C7H7FINO2 |

| Molecular Weight | 283.04 g/mol |

| InChI | InChI=1S/C7H7FINO2/c1-11-4-12-6-3-10-7(8)2-5(6)9/h2-3H,4H2,1H3 |

| InChIKey | DPHOQZPEXMFCGW-UHFFFAOYSA-N |

| SMILES | COCOC1=CN=C(C=C1I)F |

| PubChem CID | 66738153 |

| MDL Number | MFCD22123918 |

The compound features a heterocyclic aromatic structure with the pyridine nitrogen at position 3 in the ring . The fluorine atom at position 2 and the iodine atom at position 4 provide sites for potential functionalization through various synthetic pathways. The methoxymethoxy (MOM) group at position 5 serves as a protecting group for a hydroxyl functionality, which can be deprotected under specific conditions to reveal the hydroxyl group for further reactions .

Physical Properties

The physical properties of 2-Fluoro-4-iodo-5-(methoxymethoxy)pyridine significantly influence its handling requirements and applications.

Applications and Utility

2-Fluoro-4-iodo-5-(methoxymethoxy)pyridine serves as a valuable intermediate in organic synthesis, with several notable applications.

Pharmaceutical Applications

This compound has significant utility in pharmaceutical research and development:

-

Serves as a building block in the synthesis of biologically active compounds

-

Functions as an intermediate in the development of pharmaceutical ingredients

-

Provides a scaffold for the introduction of diverse functional groups through the reactivity of its halogen substituents

Research Applications

In chemical research, 2-Fluoro-4-iodo-5-(methoxymethoxy)pyridine offers several advantages:

-

The presence of fluorine and iodine makes it a useful intermediate in organic synthesis

-

The methoxymethoxy group provides a protected hydroxyl functionality for selective deprotection

-

The combination of functional groups allows for regioselective reactions and transformations

Other Industrial Applications

Beyond pharmaceutical research, the compound finds application in:

Chemical Reactivity

The reactivity of 2-Fluoro-4-iodo-5-(methoxymethoxy)pyridine is largely determined by its functional groups and their positions on the pyridine ring.

Halogen Reactivity

The iodine at the 4-position is particularly reactive toward:

-

Cross-coupling reactions (Suzuki, Sonogashira, Negishi)

-

Metal-halogen exchange reactions

-

Nucleophilic substitution reactions

The fluorine at the 2-position provides a site for:

-

Nucleophilic aromatic substitution

-

Metal-catalyzed coupling reactions (though less reactive than iodine)

Methoxymethoxy Group Reactivity

The MOM protecting group can be:

-

Cleaved under acidic conditions to reveal a hydroxyl group

-

Stable under basic and neutral conditions

-

Used as a directing group in certain reactions

Analytical Identification

Several analytical methods can be employed to identify and characterize 2-Fluoro-4-iodo-5-(methoxymethoxy)pyridine.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) spectroscopy: 1H, 13C, and 19F NMR can provide structural confirmation

-

Mass Spectrometry (MS): Confirms molecular weight and fragmentation pattern

-

Infrared Spectroscopy (IR): Identifies functional group vibrations

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC): Assesses purity and identity

-

Gas Chromatography (GC): Alternative method for volatile derivatives

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume